10-Oxooctadecanoyl chloride
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Overview
Description
10-Oxooctadecanoyl chloride is an organic compound with the molecular formula C18H33ClO2. It is a derivative of octadecanoic acid, where the hydroxyl group is replaced by a chlorine atom, and an oxo group is introduced at the 10th carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Oxooctadecanoyl chloride can be synthesized through the chlorination of 10-oxooctadecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
10-Oxooctadecanoic acid+SOCl2→10-Oxooctadecanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
10-Oxooctadecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 10-oxooctadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to 10-hydroxyoctadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis: Water or aqueous solutions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
10-Oxooctadecanoic Acid: Formed by hydrolysis
Scientific Research Applications
10-Oxooctadecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-oxooctadecanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Octadecanoyl chloride: Lacks the oxo group at the 10th position.
Stearoyl chloride: Another name for octadecanoyl chloride.
Palmitoyl chloride: A shorter chain analog with 16 carbon atoms.
Uniqueness
10-Oxooctadecanoyl chloride is unique due to the presence of the oxo group at the 10th carbon position, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature makes it valuable in specific chemical synthesis and research applications.
Properties
CAS No. |
827610-77-5 |
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Molecular Formula |
C18H33ClO2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
10-oxooctadecanoyl chloride |
InChI |
InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3 |
InChI Key |
AMOOCVZLVMPCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCCCCCCCC(=O)Cl |
Origin of Product |
United States |
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